molecular formula C7H7BN4O2 B14865566 5-(Imidazol-1-yl)pyrazine-2-boronic acid

5-(Imidazol-1-yl)pyrazine-2-boronic acid

Cat. No.: B14865566
M. Wt: 189.97 g/mol
InChI Key: WJFVDBKSHBLIHT-UHFFFAOYSA-N
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Description

5-(Imidazol-1-yl)pyrazine-2-boronic acid is a heterocyclic compound that features both imidazole and pyrazine rings, with a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Imidazol-1-yl)pyrazine-2-boronic acid typically involves the formation of the imidazole and pyrazine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an imidazole derivative with a pyrazine precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Imidazol-1-yl)pyrazine-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-(Imidazol-1-yl)pyrazine-2-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Imidazol-1-yl)pyrazine-2-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The imidazole and pyrazine rings contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Imidazol-1-yl)pyrazine-2-boronic acid is unique due to the combination of imidazole, pyrazine, and boronic acid functionalities in a single molecule. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C7H7BN4O2

Molecular Weight

189.97 g/mol

IUPAC Name

(5-imidazol-1-ylpyrazin-2-yl)boronic acid

InChI

InChI=1S/C7H7BN4O2/c13-8(14)6-3-11-7(4-10-6)12-2-1-9-5-12/h1-5,13-14H

InChI Key

WJFVDBKSHBLIHT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=N1)N2C=CN=C2)(O)O

Origin of Product

United States

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